Ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family. Its molecular formula is with a molecular weight of approximately . The compound features a naphthyridine ring system, which is characterized by the presence of chlorine and methoxy substituents, as well as an ethyl ester group. These structural elements contribute to its distinct chemical properties, making it a subject of interest in various scientific fields.
The chemical reactivity of ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate primarily stems from the presence of the carboxylate functional group and the halogen substituent. It can participate in several types of reactions:
These reactions are facilitated by various catalysts and solvents, often employed in synthetic pathways.
Ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate has been studied for its potential biological activities. Research indicates that it may exhibit:
These biological activities make it a candidate for further research in medicinal chemistry and pharmacology.
The synthesis of ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
These processes often require specific solvents such as ethanol or dimethyl sulfoxide and may utilize catalysts like palladium or copper salts to enhance yields and selectivity .
Ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate has diverse applications across several fields:
Studies on ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate have focused on its interactions with biological targets:
These interactions highlight its potential utility in drug design and development.
Several compounds share structural similarities with ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate. Here are a few notable examples:
These compounds illustrate variations in substitution patterns and functional groups that influence their chemical behavior and potential applications.
The 1,5-naphthyridine core consists of a bicyclic aromatic system with two nitrogen atoms at positions 1 and 5. This arrangement creates a planar, electron-deficient structure that facilitates π-π stacking interactions and hydrogen bonding with biological targets. The electron-withdrawing nature of the nitrogen atoms polarizes the ring, making it reactive toward electrophilic substitution at the 4- and 6-positions. Substituents such as chlorine and methoxy groups further modulate electronic density, as seen in ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate, where the chloro group enhances electrophilicity while the methoxy group donates electron density through resonance.
1,5-Naphthyridines gained prominence in the 1980s as analogs of quinolines with improved solubility and tunable reactivity. Early work focused on their antimalarial properties, but recent applications span kinase inhibitors, antibacterial agents, and fluorescent probes. The introduction of ester functionalities, as in ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate, enabled modular derivatization via hydrolysis, amidation, and cross-coupling reactions. For example, Pd-catalyzed Suzuki-Miyaura coupling of brominated analogs has been used to construct polycyclic alkaloids like canthin-6-ones.
Substituents at the 3-, 4-, and 6-positions critically influence both physicochemical properties and bioactivity. Chlorine at C4 enhances electrophilicity, favoring nucleophilic aromatic substitution, while methoxy at C6 improves solubility and directs regioselectivity in subsequent reactions. In antimalarial studies, 8-aminopiperidine-substituted 1,5-naphthyridines showed dual inhibition of Plasmodium PI4K and hemozoin formation, underscoring the pharmacophoric importance of basic nitrogen groups.
The Friedländer condensation remains a cornerstone for constructing the 1,5-naphthyridine core. This method involves cyclocondensation of 2-aminonicotinaldehyde derivatives with active methylene carbonyl compounds. For example, 2-aminonicotinaldehyde reacts with ethyl acetoacetate in aqueous media using choline hydroxide (ChOH) as a catalyst to form 1,5-naphthyridine intermediates [1]. The reaction proceeds via a cascade of keto-enol tautomerization, imine formation, and dehydrogenation, with ChOH facilitating hydrogen-bond stabilization of transition states [1].
The Skraup synthesis, traditionally used for quinoline derivatives, has been adapted for 1,5-naphthyridines. A modified approach involves heating 2,6-dichloro-3-nitrobenzoic acid with 6-methoxy-3-pyridinamine in sulfuric acid, followed by cyclization to yield chlorinated naphthyridines [2]. This method is particularly effective for introducing chloro substituents at the C4 position, as demonstrated in the synthesis of 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] [1] [5]naphthyridin-10-one [2].
Table 1: Comparison of Classical Methods
| Method | Starting Materials | Catalyst/Solvent | Yield (%) |
|---|---|---|---|
| Friedländer [1] | 2-Aminonicotinaldehyde + ethyl acetoacetate | ChOH/H2O | 99 |
| Skraup [2] | 2,6-Dichloro-3-nitrobenzoic acid + 6-methoxy-3-pyridinamine | H2SO4 | 85 |
Direct chlorination of preformed 1,5-naphthyridines often employs phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). For instance, treatment of 6-methoxy-1,5-naphthyridine-3-carboxylate with POCl3 at reflux introduces a chloro group at C4 via electrophilic aromatic substitution [2]. Alternatively, directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables regioselective chlorination. The methoxy group at C6 acts as a directing group, facilitating deprotonation at C4 followed by quenching with hexachloroethane [2].
The Suzuki-Miyaura coupling has been employed to functionalize chlorinated 1,5-naphthyridines. For example, ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate reacts with arylboronic acids in the presence of Pd(PPh3)4 and cesium carbonate to yield biaryl derivatives [2]. This method retains the methoxy and carboxylate groups while enabling diversification at C4.
Reaction Conditions:
Copper(I) iodide catalyzes Ullmann-type couplings between 4-chloro-1,5-naphthyridines and amines. For instance, reaction with benzylamine in dimethylacetamide (DMA) at 110°C introduces N-alkyl substituents without affecting the methoxy or ester groups [2]. This method is critical for synthesizing analogs with enhanced pharmacological profiles.
The methoxy group at C6 is prone to demethylation under acidic or high-temperature conditions. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP) stabilize the methoxy group during cross-coupling reactions [1] [2]. For example, Suzuki-Miyaura couplings in DMSO/H2O mixtures at 80°C achieve >90% retention of the methoxy group [2].
Key Considerations:
Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for confirming the regiochemical purity and structural identity of ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate. The compound exhibits characteristic spectral features that distinguish it from other naphthyridine regioisomers and constitutional isomers.
The ¹H NMR spectrum of ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate displays distinctive aromatic proton signals characteristic of the 1,5-naphthyridine core structure. The naphthyridine ring system produces well-resolved signals in the aromatic region (δ 7.0-9.5 ppm), with the specific substitution pattern providing unique chemical shift values [1] [2].
The aromatic protons appear as distinct singlets and doublets, with the H-2 proton typically resonating at δ 9.26 ppm as a singlet, characteristic of the electron-deficient naphthyridine nitrogen environment [1]. The H-7 and H-8 protons of the naphthyridine ring system exhibit coupling patterns consistent with the 1,5-diaza arrangement, appearing as doublets with coupling constants of approximately 8.8-9.2 Hz [1].
Table 1: Characteristic ¹H NMR Chemical Shifts for Ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-2 | 9.26 | s | 1H |
| H-7 | 8.25 | d (J = 8.8 Hz) | 1H |
| H-8 | 7.16 | d (J = 9.2 Hz) | 1H |
| OCH₃ | 3.70 | s | 3H |
| OCH₂CH₃ | 4.24 | m | 2H |
| OCH₂CH₃ | 1.29 | t (J = 7.2 Hz) | 3H |
The methoxy substituent at position 6 appears as a sharp singlet at δ 3.70 ppm, while the ethyl ester group exhibits the characteristic pattern of a triplet at δ 1.29 ppm for the methyl group and a multiplet at δ 4.24 ppm for the methylene protons [1].
The ¹³C NMR spectrum provides definitive evidence for the substitution pattern and regiochemical purity of the compound. The carbonyl carbon of the ester group resonates at approximately δ 159.5 ppm, consistent with aromatic carboxylate esters [3]. The aromatic carbon atoms of the naphthyridine ring system appear in the expected range (δ 100-160 ppm), with the quaternary carbons showing characteristic chemical shifts that confirm the 1,5-naphthyridine substitution pattern [4].
Table 2: Representative ¹³C NMR Chemical Shifts for Naphthyridine Derivatives
| Carbon Type | Chemical Shift Range (δ, ppm) | Assignment |
|---|---|---|
| C=O (ester) | 159.5 | Carbonyl carbon |
| C-2 | 150.0-156.0 | Aromatic CH |
| C-4 | 145.0-150.0 | Quaternary carbon |
| C-6 | 157.0-160.0 | Methoxy-substituted carbon |
| OCH₃ | 56.0-58.0 | Methoxy carbon |
| OCH₂CH₃ | 61.4 | Ethyl ester methylene |
| OCH₂CH₃ | 14.4 | Ethyl ester methyl |
The methoxy carbon appears at δ 56.0-58.0 ppm, while the ethyl ester carbons resonate at δ 61.4 ppm (methylene) and δ 14.4 ppm (methyl), confirming the integrity of the ester functionality [3].
The NMR data enables clear differentiation between the target compound and potential regioisomers. The specific chemical shift patterns, particularly the downfield position of the H-2 proton and the characteristic coupling constants of the naphthyridine ring protons, provide unambiguous confirmation of the 1,5-naphthyridine substitution pattern rather than other possible naphthyridine isomers such as 1,6-, 1,7-, or 2,7-naphthyridines [5] [6].
Mass spectrometry provides crucial structural information through characteristic fragmentation patterns that confirm the molecular composition and substitution pattern of ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate. The compound exhibits a molecular ion peak at m/z 266 [M]⁺- , corresponding to the molecular formula C₁₂H₁₁ClN₂O₃ [7].
The fragmentation pattern of ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate follows several characteristic pathways typical of aromatic ester compounds. The most prominent fragmentation involves the loss of the ethoxy group (-OEt, 45 Da) from the molecular ion, yielding a base peak at m/z 221 corresponding to the naphthyridine carboxylate fragment [8] [9].
Table 3: Major Fragmentation Patterns in Mass Spectrometry
| Fragment Ion (m/z) | Relative Intensity | Fragment Composition | Fragmentation Process |
|---|---|---|---|
| 266 | 45-60% | [M]⁺- | Molecular ion |
| 221 | 100% (base peak) | [M-OEt]⁺ | Ethoxy group loss |
| 193 | 25-35% | [M-COOEt]⁺ | Ester group loss |
| 178 | 15-25% | [M-OEt-COCH₃]⁺ | Sequential fragmentation |
| 130 | 20-30% | [naphthyridine core]⁺ | Ring fragmentation |
Secondary fragmentation involves the loss of the complete ethyl ester group (-COOEt, 73 Da), producing a significant fragment at m/z 193. This fragmentation is characteristic of aromatic esters and follows the typical McLafferty rearrangement mechanism observed in ester-containing compounds [8] [9].
The naphthyridine ring system undergoes characteristic fragmentation patterns that have been documented for related heterocyclic compounds. The loss of hydrogen-2 (H₂) is observed as a general pathway of 2,7-naphthyridine ring cleavage, producing fragments at m/z 104, 103, 77, 76, and 50 [10]. Similar patterns are expected for the 1,5-naphthyridine system, though with variations due to the different nitrogen positioning.
The presence of chlorine in the molecule introduces characteristic isotope patterns in the mass spectrum. The molecular ion peak at m/z 266 is accompanied by an M+2 peak at m/z 268 with an intensity ratio of approximately 3:1, corresponding to the ³⁵Cl:³⁷Cl isotopic distribution [11]. This isotope pattern is maintained in major fragment ions containing the chlorine atom, providing additional confirmation of the molecular structure.
The methoxy substituent at position 6 undergoes typical fragmentation patterns observed for aromatic methoxy compounds. The loss of a methyl radical (CH₃- , 15 Da) from the molecular ion produces a fragment at m/z 251, while the loss of methoxy (-OCH₃, 31 Da) yields a fragment at m/z 235 [8].
X-ray crystallographic analysis provides detailed information about the solid-state structure, molecular packing, and intermolecular interactions of ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate. The crystal structure reveals important features that influence the compound's physical properties and potential biological activity.
The single crystal X-ray diffraction analysis reveals that the naphthyridine ring system maintains a planar conformation with minimal deviation from planarity. The root-mean-square deviation of the naphthyridine core atoms is typically less than 0.02 Å, indicating excellent coplanarity of the fused ring system [12] [13].
Table 4: Representative Crystallographic Parameters for Naphthyridine Derivatives
| Parameter | Value | Description |
|---|---|---|
| Space Group | P2₁/c | Monoclinic |
| Cell Volume | 1200-1400 ų | Typical range |
| R-factor | 0.04-0.06 | Refinement quality |
| Temperature | 173-298 K | Data collection |
| Planarity (r.m.s.) | <0.02 Å | Ring system coplanarity |
The ethyl ester group adopts an extended conformation to minimize steric interactions with the naphthyridine ring system. The ester carbonyl group is typically coplanar with the naphthyridine ring, facilitating conjugative interactions between the aromatic system and the carbonyl group [3].
The crystal packing is stabilized by various intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The most significant interactions involve the nitrogen atoms of the naphthyridine ring system, which can act as hydrogen bond acceptors [12] [13].
Common hydrogen bonding patterns observed in naphthyridine derivatives include:
The hydrogen bonding patterns typically form infinite chains or two-dimensional networks that consolidate the crystal packing [12] [13].
The planar naphthyridine ring system exhibits strong π-π stacking interactions in the solid state. These interactions occur between parallel or nearly parallel aromatic rings with typical interplanar distances of 3.3-3.6 Å [12] [13]. The stacking arrangement can be either face-to-face or offset, depending on the specific substitution pattern and crystal packing requirements.
Table 5: Typical Intermolecular Interactions in Naphthyridine Crystals
| Interaction Type | Distance Range (Å) | Geometric Requirements |
|---|---|---|
| π-π stacking | 3.3-3.6 | Parallel aromatic rings |
| C-H···N | 2.5-3.0 | Linear arrangement |
| C-H···O | 2.4-2.8 | Directional bonding |
| Halogen contacts | 3.0-3.5 | Cl···N or Cl···O |
The chlorine substituent at position 4 participates in intermolecular halogen interactions, including Cl···N and Cl···O contacts. These interactions, with distances typically in the range of 3.0-3.5 Å, contribute to the overall crystal stability and influence the molecular packing arrangement [14].
The chlorine atom can also participate in weak C-H···Cl interactions, where aromatic or aliphatic C-H groups approach the chlorine atom at distances shorter than the sum of van der Waals radii. These interactions, while weak individually, collectively contribute to the crystal lattice stability.
The crystal structure typically exhibits specific packing motifs that are characteristic of naphthyridine derivatives. Common motifs include:
The specific packing motif depends on the substitution pattern and the balance between different intermolecular interactions. The methoxy and chlorine substituents influence the packing by modifying the electronic distribution and steric requirements of the molecule.